3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid

Beschreibung

Definition and Nomenclature

3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid is a polycarboxylic acid derivative of adamantane characterized by the presence of three carboxylic acid functional groups positioned at specific locations on the adamantane cage structure. The compound carries the Chemical Abstracts Service registry number 1338494-79-3 and bears the MDL number MFCD20441395. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as tricyclo[3.3.1.1~3,7~]decane-1,3-diacetic acid, 5-carboxy-.

The molecular identity of this compound is further defined by its unique structural identifiers. The International Chemical Identifier key is recorded as NYOPXQUPXOFJMI-UHFFFAOYSA-N, providing a standardized method for database searches and chemical identification. The compound exists under several synonymous names, including 3,5-bis(carboxy-methyl)adamantane-1-carboxylic acid and this compound, reflecting variations in chemical naming conventions across different research contexts.

Table 1: Chemical Identification Data

Structural Characteristics

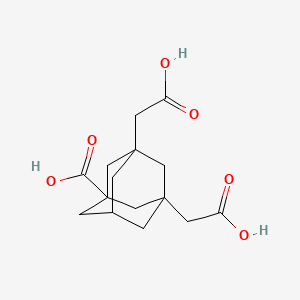

The structural architecture of this compound is fundamentally based on the adamantane nucleus, which provides a rigid, cage-like framework known for its exceptional stability and unique three-dimensional geometry. The molecular formula is established as C15H20O6, with an average molecular mass of 296.319 atomic mass units and a monoisotopic mass of 296.125988. This composition reflects the integration of fifteen carbon atoms, twenty hydrogen atoms, and six oxygen atoms within the molecular structure.

The adamantane core serves as a stable scaffold that positions three carboxylic acid groups in a well-defined spatial arrangement. Specifically, carboxymethyl groups are located at the 3 and 5 positions of the adamantane framework, while an additional carboxylic acid group is directly attached to the 1 position. This arrangement creates a tripodal geometry that exposes the carboxylic acid functionalities in a manner conducive to coordination chemistry applications and multivalent binding interactions.

The Simplified Molecular Input Line Entry System representation for this compound is documented as OC(CC(CC(C1)C2)(CC1(CC(O)=O)C1)CC12C(O)=O)=O, providing a linear notation that captures the complete structural connectivity. The compound exhibits zero defined stereocenters out of two potential stereocenter positions, indicating a symmetric molecular arrangement that contributes to its structural stability.

Table 2: Molecular Structural Data

Historical Context and Research Significance

The development of this compound represents a significant milestone in the evolution of adamantane-based chemical research, building upon decades of investigation into adamantane derivatives and their unique properties. The historical foundation for this compound traces back to fundamental studies on adamantane's ability to form carbocations under highly acidic conditions, a property that has been extensively documented and utilized in synthetic chemistry.

Research significance of this compound has been established through its successful application in the synthesis of coordination polymers and its potential as a multivalent scaffold for biological applications. The compound has been specifically designed and utilized for the preparation of coordination polymers, where its unique structural characteristics enable the formation of both one-dimensional and two-dimensional metal coordination networks. Studies have demonstrated the successful synthesis of copper(II) and nickel(II) coordination polymers using this compound as a ligand, including complexes such as [Cu2(trzadc)4(H2O)0.7]∙DMF∙0.3H2O and [Cu(trzadc)2(MeOH)]∙MeOH.

The research trajectory surrounding adamantane derivatives has evolved from basic structural studies to sophisticated applications in materials science and medicinal chemistry. The rigid multivalent scaffolds based on adamantane, including this compound, have been identified as valuable platforms for the assembly of multivalent binders for cell surface epitopes. This application leverages the adamantane nucleus's ability to expose carboxylic acid groups in a well-defined tripodal geometry, making it suitable for conjugation of targeting ligands while maintaining structural integrity.

Eigenschaften

IUPAC Name |

3,5-bis(carboxymethyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c16-10(17)4-13-1-9-2-14(6-13,5-11(18)19)8-15(3-9,7-13)12(20)21/h9H,1-8H2,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOPXQUPXOFJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)C(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Functionalization of Adamantane Core

- Starting Material: Typically, adamantane derivatives such as 1-adamantylacetic acid or related substituted adamantanes are used as the starting point.

- Koch-Haaf Reaction: A widely employed method involves the Koch-Haaf reaction, which facilitates the carboxylation of adamantane derivatives under acidic conditions with carbon monoxide and water, introducing carboxylic acid groups at specific positions on the adamantane ring. This reaction is particularly effective for the carboxylation of 1-adamantylacetic acids to yield the tribasic acid structure.

- Alkylation: Alkylation reactions are used to introduce carboxymethyl groups at the 3 and 5 positions. This can be achieved by reacting the adamantane derivative with haloacetic acid or its derivatives under basic conditions, leading to substitution at the desired positions.

Oxidation and Reduction Steps

- Oxidation: Oxidation of intermediate adamantane derivatives can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This step helps in converting hydroxymethyl or alkyl groups into carboxylic acid groups when necessary.

- Catalytic Oxidation: Some processes use imide-based oxidation catalysts to achieve selective oxidation of adamantane derivatives under mild conditions, improving yield and selectivity. These catalysts facilitate the transformation of hydroxyl or amino groups into carboxyl groups.

- Reduction: When amino or nitro groups are introduced as intermediates, reduction steps using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be applied to convert these groups into hydroxyl or amine functionalities before further functionalization.

Industrial Production Methods

Industrial synthesis of this compound involves scaling the laboratory synthetic routes with optimization for yield, purity, and cost-effectiveness.

- Large-Scale Carboxylation: The main industrial approach is large-scale carboxylation of adamantane derivatives, using catalysts and controlled reaction conditions to ensure high conversion rates and selectivity. The process typically involves the use of carbon monoxide and acidic catalysts under elevated pressure and temperature.

- Catalyst Systems: Imide compound-based catalysts or co-catalysts are employed to enhance the oxidation and carboxylation steps, allowing for milder reaction conditions and better product purity.

- Process Optimization: Reaction parameters such as temperature, pressure, catalyst loading, and reaction time are optimized to maximize the yield of the tribasic acid and minimize side products.

Detailed Research Findings and Reaction Analysis

| Step | Reaction Type | Reagents / Catalysts | Conditions | Outcome / Notes |

|---|---|---|---|---|

| 1 | Alkylation | Haloacetic acid derivatives, base (e.g., NaOH) | Moderate temperature, solvent (e.g., DMF) | Introduction of carboxymethyl groups at 3 and 5 positions on adamantane |

| 2 | Koch-Haaf Carboxylation | CO, strong acid catalyst (e.g., HF, H2SO4) | Elevated pressure and temperature | Carboxylation at 1-position yielding carboxylic acid group |

| 3 | Oxidation | KMnO₄, CrO₃, or imide-based catalysts | Mild to moderate temperature | Conversion of hydroxymethyl or alkyl groups to carboxylic acid groups |

| 4 | Reduction (if needed) | LiAlH₄, NaBH₄ | Anhydrous conditions, low temperature | Reduction of nitro or amino groups to hydroxyl or amine groups for further functionalization |

Notes on Reaction Mechanisms and Selectivity

- The Koch-Haaf reaction is pivotal for introducing the carboxylic acid group at the adamantane 1-position, leveraging the reactivity of 1-adamantylacetic acid derivatives under acidic conditions with carbon monoxide.

- The alkylation step requires careful control of base strength and temperature to achieve selective substitution at the 3 and 5 positions without over-alkylation or side reactions.

- Oxidation catalysts based on imide compounds allow for selective oxidation, reducing the formation of undesired by-products and improving overall efficiency.

- Protection and deprotection strategies may be employed when functional groups such as hydroxyl or amino groups are involved to prevent side reactions during multi-step synthesis.

Summary Table of Key Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Koch-Haaf Carboxylation | CO, Strong acid catalyst | Elevated pressure/temperature | Efficient carboxylation at 1-position | Requires handling of CO under pressure |

| Alkylation with Haloacetic Acid | Haloacetic acid, base | Moderate temperature, polar solvents | Introduces carboxymethyl groups selectively | Possible side reactions if not controlled |

| Oxidation with KMnO₄ or CrO₃ | KMnO₄, CrO₃ | Mild to moderate temperature | Converts intermediates to carboxylic acids | Harsh oxidants may cause over-oxidation |

| Catalytic Oxidation with Imide Catalysts | Imide-based catalyst, oxygen | Mild conditions | High selectivity and conversion | Catalyst cost and availability considerations |

| Reduction with LiAlH₄ or NaBH₄ | LiAlH₄, NaBH₄ | Anhydrous, low temperature | Converts nitro/amino groups to hydroxyl/amine | Sensitive reagents, requires careful handling |

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Structural Overview

Chemical Structure:

- Adamantane Core: Provides a stable framework.

- Carboxymethyl Groups: Located at the 3 and 5 positions, enhancing reactivity.

- Carboxylic Acid Group: Positioned at the 1 position, contributing to acidic properties.

Chemistry

BCA serves as a building block for synthesizing more complex molecules. Its structure allows for the formation of coordination complexes with metal ions, making it useful in coordination chemistry. The compound can also participate in various chemical reactions due to its multiple functional groups.

Case Study:

A study demonstrated the synthesis of coordination polymers using BCA as a ligand, showcasing its ability to stabilize metal ions and form complex structures .

Biology

In biological research, BCA is investigated for its potential as an enzyme inhibitor and drug delivery agent. The compound's ability to interact with enzymes through hydrogen bonding and electrostatic interactions highlights its significance in biochemical pathways.

Biochemical Properties:

- Enzyme Interaction: BCA can modulate enzyme activity through binding interactions.

- Metal Ion Complexation: It forms stable complexes with metal ions that can influence metalloenzyme functions.

Medicine

The unique structural characteristics of BCA make it a candidate for drug development. Its potential applications include:

- Antiviral Agents: Research indicates that adamantane derivatives may inhibit viral replication.

- Anticancer Agents: BCA's ability to interact with cellular targets suggests potential in cancer therapeutics.

Research Findings:

A study highlighted the design of adamantane-based compounds with enhanced biological activity against certain cancer cell lines, emphasizing the therapeutic potential of derivatives like BCA .

Industrial Applications

BCA is utilized in various industrial processes due to its chemical properties. It is involved in the synthesis of polymers and advanced materials with specific functionalities.

Polymer Synthesis

BCA can be used to create high-performance polymers with unique characteristics such as:

- Optical Properties: Enhanced refractive index and light resistance.

- Thermal Stability: Improved heat resistance compared to conventional polymers.

Industrial Case Study:

Research has shown that incorporating BCA into polymer matrices significantly improves their mechanical properties and thermal stability, making them suitable for applications in optical devices and coatings .

Wirkmechanismus

The mechanism of action of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid involves its interaction with molecular targets through its carboxyl and carboxymethyl groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes, receptors, and other biomolecules. The rigid adamantane core provides a stable framework that enhances the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares key properties of 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid with related adamantane derivatives:

Key Observations :

- Carboxylic Acid Substitution : Increasing carboxylation (e.g., 1,3-diacetic acid vs. 1-carboxylic acid) correlates with higher melting points, likely due to enhanced hydrogen bonding .

- Solubility : 3,5-Dimethyl derivatives exhibit low aqueous solubility (0.14 g/L), suggesting that polar substituents (e.g., carboxyl groups) may improve hydrophilicity .

Spectroscopic and Computational Data

- IR Spectroscopy : Carboxylic acids exhibit strong C=O stretches near 1700 cm⁻¹. Triazole-substituted analogs show additional N–H stretches at 2200–2700 cm⁻¹ .

- NMR : Adamantane protons resonate between 1.5–2.5 ppm (¹H), while carboxyl carbons appear near 170–180 ppm (¹³C) .

- Computational Studies : DFT calculations for adamantane-1-carboxylic acid predict ionization energies and proton affinities consistent with experimental data .

Biologische Aktivität

3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid, a polycarboxylic acid derivative of adamantane, exhibits significant biochemical properties due to its unique structure. The compound's rigid cage-like framework, combined with multiple carboxymethyl groups, allows it to interact with various biological targets, influencing cellular processes and enzyme activities. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and potential applications in medicine and industry.

Structural Overview

The structure of this compound includes:

- Adamantane Core : Provides a stable framework.

- Carboxymethyl Groups : Located at the 3 and 5 positions, these groups enhance the compound's reactivity and ability to form complexes with metal ions.

- Carboxylic Acid Group : Positioned at the 1 position, contributing to its acidic properties.

Interaction with Biomolecules

This compound can interact with enzymes and proteins through:

- Hydrogen Bonding : Facilitates binding to active sites of enzymes.

- Electrostatic Interactions : Enhances stability and specificity in binding.

This compound has been shown to modulate the activity of metalloenzymes by forming stable complexes with metal ions .

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : Modulates pathways that affect gene expression and cellular metabolism.

- Metabolic Alterations : Influences energy production and utilization within cells .

Molecular Mechanisms

This compound exerts its effects through several mechanisms:

- Enzyme Inhibition/Activation : Binds to enzymes, altering their activity.

- Gene Regulation : Interacts with transcription factors to influence gene expression patterns .

Subcellular Localization

The localization of this compound within cells is critical for its biological activity. It can be targeted to specific organelles (e.g., mitochondria or nucleus), impacting processes such as energy production or gene transcription .

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Case Studies

- Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition :

- Antiviral Potential :

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

- Drug Development : Its ability to modulate enzyme activity positions it as a potential drug candidate for metabolic disorders and viral infections.

- Material Science : The compound is being investigated for use in synthesizing advanced materials with specific chemical properties .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Adamantanecarboxylic Acid | Single carboxylic acid group | Limited enzyme interaction |

| 3-Carboxymethyl-1-adamantanecarboxylic Acid | Different substitution pattern | Moderate biological activity |

| This compound | Two carboxymethyl groups enhancing reactivity | Significant enzyme modulation and cellular effects |

Q & A

Basic: What are the established synthetic routes for 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid, and how can purity be validated?

Methodological Answer:

Synthesis typically involves multi-step functionalization of the adamantane core. A common approach is the alkylation of 1,3-adamantanediol with bromoacetic acid derivatives, followed by oxidation to introduce carboxylic acid groups. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity validation requires:

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for quantitative analysis.

- NMR (¹H/¹³C in DMSO-d₆) to confirm substitution patterns and carboxymethyl integration .

- Melting point determination (compare with literature values, e.g., 172–176°C for analogous adamantane-carboxylic acids) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

Yield optimization requires systematic parameter testing:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance alkylation efficiency.

- Temperature control : Maintain 60–80°C during carboxylation to avoid side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Kinetic monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust stoichiometry.

Documented yields for similar adamantane derivatives (e.g., 1,3-adamantanediacetic acid) range from 40–65%, suggesting iterative optimization is necessary .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Elemental Analysis (EA) : Confirm C, H, O composition (theoretical: C 54.54%, H 6.25%, O 39.21%).

- Mass Spectrometry (HRMS) : Look for [M-H]⁻ ion at m/z 295.12 (calculated for C₁₅H₂₀O₆).

- FTIR : Identify carboxyl (-COOH) stretches at 2500–3300 cm⁻¹ and 1700–1750 cm⁻¹ .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in supramolecular assemblies?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict hydrogen-bonding sites.

- Molecular Dynamics (MD) : Simulate interactions with common solvents (e.g., water, DMSO) to assess stability.

- PubChem data : Cross-reference with structurally similar adamantane derivatives (e.g., CID 129630) to infer reactivity patterns .

Basic: What safety protocols are mandatory when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (OSHA HCS guidelines) .

- Spill Management : Absorb with diatomaceous earth and decontaminate surfaces with ethanol .

Advanced: How should researchers mitigate risks when scaling up synthesis to gram quantities?

Methodological Answer:

- Thermal Hazard Analysis : Conduct DSC to identify exothermic decomposition risks.

- Inert Atmosphere : Use nitrogen/vacuum lines during carboxylation to prevent oxidation.

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Basic: What ecological data gaps exist for this compound, and how can they be addressed?

Methodological Answer:

Current SDS data lack ecotoxicity, biodegradability, and bioaccumulation metrics . Researchers should:

- Perform Daphnia magna acute toxicity tests (OECD 202).

- Use OECD 301F respirometry to assess biodegradability in aqueous media.

- Model soil mobility via HPLC-derived log Kow values .

Advanced: How can discrepancies in reported physicochemical data (e.g., melting points) be resolved?

Methodological Answer:

- Comparative Analysis : Replicate synthesis/purification methods from conflicting sources (e.g., 172–176°C vs. 234–237°C for analogous compounds ).

- DSC Validation : Measure melting points under controlled heating rates (5°C/min) to standardize results.

- Purity Correlation : Cross-check HPLC purity (>95%) with melting point consistency .

Basic: What are the potential applications of this compound in drug discovery?

Methodological Answer:

- Enzyme Inhibition : The rigid adamantane core may serve as a scaffold for protease inhibitors.

- Prodrug Design : Carboxylic acid groups enable conjugation with APIs (e.g., antiviral agents).

- Co-crystal Engineering : Exploit hydrogen-bonding motifs to enhance API solubility .

Advanced: How can long-term stability be assessed under varying storage conditions?

Methodological Answer:

- ICH Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with monthly HPLC checks for degradation.

- Light Exposure : Use ICH Q1B photostability guidelines (UV/vis irradiation) to detect photooxidation.

- Lyophilization : Assess stability in lyophilized vs. solution states (pH 4–9 buffers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.